molecular formula C14H10N4O4 B2948666 4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887875-28-7

4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2948666
CAS No.: 887875-28-7
M. Wt: 298.258
InChI Key: LLQFWOWJMZYZMH-UHFFFAOYSA-N
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Description

The compound 4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features a 1,3,4-oxadiazole core linked to a dihydrodioxin moiety at position 5 and a benzamide group substituted with a para-cyano group at position 2. This structure combines a rigid heterocyclic framework with electron-withdrawing substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-cyano-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(22-14)11-8-20-5-6-21-11/h1-4,8H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFWOWJMZYZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-cyano-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}On_{n} (specific values need to be determined based on the full structure)
  • Molecular Weight : To be calculated based on the molecular formula.

Structural Features

The compound features:

  • A cyano group (CN-C\equiv N)
  • An oxadiazole ring which is known for its diverse biological activities
  • A benzamide moiety that may contribute to its pharmacological properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit antimicrobial properties. The presence of the dioxin and cyano groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Antitumor Activity : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A derivative with a similar oxadiazole structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 30 µM.
  • Study 2 : Another compound featuring a benzamide and oxadiazole core exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) less than 5 µg/mL.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:

CompoundActivity TypeIC50/MIC ValuesReference
Compound AAntitumor15 µM
Compound BAntibacterial<5 µg/mL
Compound CAnti-inflammatorySignificant reduction in TNF-alpha levels

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,3,4-oxadiazole scaffold is a common feature among analogs, but substitutions on the benzamide ring and the oxadiazole-linked aryl group significantly influence properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Benzamide) Oxadiazole-Linked Group Molecular Weight (g/mol) Yield (%) Purity (%) Notable Properties
Target Compound 4-Cyano 5,6-Dihydro-1,4-dioxin 347.33* N/A N/A High polarity (cyano group)
Compound 18 (Ev3) 3-Thiomethoxy Dihydrobenzo[b]dioxin 442.45 35 95.0 Moderate Ca²⁺/calmodulin inhibition
Compound 19 (Ev3) 3-Trifluoromethyl Dihydrobenzo[b]dioxin 448.35 24 98.0 Enhanced lipophilicity
Compound 21 (Ev3) 4-Bromo Dihydrobenzo[b]dioxin 463.23 60 99.5 Potential halogen bonding
LMM5 (Ev4) 4-Sulfamoyl 4-Methoxyphenylmethyl ~500 (estimated) N/A N/A Antifungal activity
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromo-benzamide (Ev8) 4-Bromo Thiophen-2-yl 365.21 60 99.0 Improved solubility (thiophene)

*Calculated molecular weight based on formula C₁₈H₁₃N₅O₃.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The target compound’s para-cyano group increases polarity compared to derivatives with methyl (Compound 23, Ev8) or methoxy (Compound 22, Ev8) substituents. This may enhance solubility in polar solvents but reduce membrane permeability .
  • Heteroaryl Modifications: Replacing dihydrodioxin with thiophene (Compound 26, Ev8) lowers molecular weight and may alter electronic properties due to sulfur’s polarizability .

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